6-Chloro-8-fluoro-5-methylquinoline
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Overview
Description
6-Chloro-8-fluoro-5-methylquinoline is a quinoline derivative characterized by the presence of chlorine, fluorine, and methyl substituents on the quinoline ring. Quinolines are nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities and are used in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-8-fluoro-5-methylquinoline typically involves the fluorination and chlorination of quinoline derivatives. One common method includes the direct fluorination of 6-methoxyquinoline at the 5-position, followed by chlorination at the 8-position . The reaction conditions often involve the use of fluorinating agents such as Selectfluor and chlorinating agents like thionyl chloride under controlled temperatures and inert atmospheres .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and stringent quality control measures ensures the consistency and safety of the produced compound .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-8-fluoro-5-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Major Products: The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives .
Scientific Research Applications
6-Chloro-8-fluoro-5-methylquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-8-fluoro-5-methylquinoline involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and bacterial cell death.
Pathway Modulation: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential anticancer and anti-inflammatory effects.
Comparison with Similar Compounds
5-Chloro-8-fluoroquinoline: Similar structure but lacks the methyl group at the 5-position.
6-Chloro-5-methylquinoline: Similar structure but lacks the fluorine atom at the 8-position.
8-Fluoro-5-methylquinoline: Similar structure but lacks the chlorine atom at the 6-position.
Uniqueness: 6-Chloro-8-fluoro-5-methylquinoline is unique due to the combined presence of chlorine, fluorine, and methyl groups, which contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
6-chloro-8-fluoro-5-methylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN/c1-6-7-3-2-4-13-10(7)9(12)5-8(6)11/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGBUGXSVLYLNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C2=C1C=CC=N2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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